molecular formula C13H16O3 B13798354 3-Hexenyl salicylate CAS No. 68141-22-0

3-Hexenyl salicylate

Cat. No.: B13798354
CAS No.: 68141-22-0
M. Wt: 220.26 g/mol
InChI Key: IEPWIPZLLIOZLU-ONEGZZNKSA-N
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Description

3-Hexenyl salicylate: is an organic compound with the molecular formula C13H16O3 . It is a colorless to pale yellow liquid with a strong, fresh, leafy scent and a sweet undertone. This compound is commonly used in the fragrance industry to impart a floral or leafy note to various products such as shampoos and soaps .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexenyl salicylate is typically synthesized through an esterification reaction between cis-3-Hexenol and salicylic acid . This reaction is often catalyzed by strong acids such as sulfuric acid or acid resins . The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The use of azeotropic distillation helps in removing water formed during the reaction, thereby driving the reaction to completion. The product is then purified through distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Hexenyl salicylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Hexenyl salicylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hexenyl salicylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • cis-3-Hexenyl acetate
  • cis-3-Hexenol
  • Benzyl salicylate
  • Amyl salicylate

Comparison:

3-Hexenyl salicylate stands out due to its unique combination of a fresh, leafy scent with a sweet undertone, making it highly valued in the fragrance industry.

Properties

CAS No.

68141-22-0

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

[(E)-hex-3-enyl] 2-hydroxybenzoate

InChI

InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9,14H,2,7,10H2,1H3/b4-3+

InChI Key

IEPWIPZLLIOZLU-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCOC(=O)C1=CC=CC=C1O

Canonical SMILES

CCC=CCCOC(=O)C1=CC=CC=C1O

density

1.052 - 1.067

physical_description

Liquid
Clear colorless liquid / Green balsamic

solubility

Practically insoluble or insoluble
Freely soluble (in ethanol)

Origin of Product

United States

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